

# Head-to-head comparison of Gly-Leu-Met-NH2 and neurokinin A

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## Compound of Interest

Compound Name: Gly-Leu-Met-NH2

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## Head-to-Head Comparison: Gly-Leu-Met-NH2 vs. Neurokinin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the C-terminal tripeptide of Substance P, **Gly-Leu-Met-NH2**, and the tachykinin neuropeptide, Neurokinin A (NKA). This objective analysis is intended to inform research and development decisions by presenting key performance data from experimental studies.

## Biochemical and Structural Properties

Both **Gly-Leu-Met-NH2** and Neurokinin A belong to the tachykinin family of peptides, which are characterized by a conserved C-terminal sequence of Phe-X-**Gly-Leu-Met-NH2**.<sup>[1][2][3]</sup> This shared motif is crucial for their interaction with and activation of tachykinin receptors.<sup>[4][5]</sup> Neurokinin A is a decapeptide, while **Gly-Leu-Met-NH2** represents the terminal tripeptide fragment of the undecapeptide Substance P.<sup>[6][7][8][9]</sup>

Feature	Gly-Leu-Met-NH2	Neurokinin A
Amino Acid Sequence	Gly-Leu-Met-NH2	His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[7][8]
Molecular Formula	C13H26N4O3S	C50H79N13O13S
Molecular Weight	318.44 g/mol	1134.29 g/mol
Synonyms	Substance P (9-11)	Substance K, Neuromedin L[7][8][10]

## Receptor Binding Affinity

Tachykinins exert their effects by binding to three main subtypes of G protein-coupled receptors: NK1, NK2, and NK3.[2][11] Neurokinin A is the preferred endogenous ligand for the NK2 receptor but also exhibits high affinity for the NK1 receptor, demonstrating a degree of cross-reactivity.[8][11][12]

Quantitative binding data for **Gly-Leu-Met-NH2** is scarce in the literature. However, studies on various C-terminal fragments of Substance P indicate that shorter fragments, such as the tripeptide, possess significantly lower affinity for tachykinin receptors compared to the full-length peptide or longer fragments.[6] The biological activity of Substance P C-terminal fragments generally requires a sequence of at least six amino acids to achieve potency comparable to the parent peptide.

Ligand	Receptor Subtype	Reported Affinity (Kd or Ki)	Cell/Tissue Type
Neurokinin A	NK1	0.51 nM (Kd)[8]	COS-7 cells expressing rat NK1 receptor
NK2	3.4 nM (Kd)[11]	CHO cells expressing rat NK2 receptor	
NK3	Lower affinity than for NK1 and NK2	Data not consistently reported	
Gly-Leu-Met-NH2	NK1, NK2, NK3	Data not available; inferred to be low	-

## Functional Potency

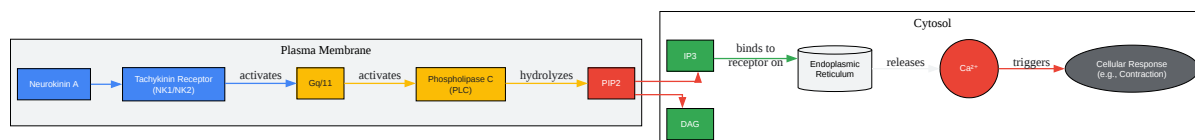
The functional potency of these peptides is typically assessed through their ability to elicit a biological response, such as smooth muscle contraction or intracellular calcium mobilization. Neurokinin A is a potent agonist at both NK1 and NK2 receptors, inducing robust physiological effects in various tissues.[6][13] In contrast, **Gly-Leu-Met-NH2** exhibits weak biological activity, with some studies reporting only minor vasodilator effects and no significant activity in less sensitive assays like the isolated guinea pig ileum contraction assay.[6]

Ligand	Assay	Potency (EC50 or pD2)	Tissue/Cell Type
Neurokinin A	Rat Duodenum Contraction	1.8 nM (EC50)[6]	Rat Duodenum
Rat Vas Deferens Contraction	59.5 nM (EC50)[6]	Rat Vas Deferens	
Human Saphenous Vein Contraction	pD2 = 7.3[2]	Human Saphenous Vein	
Human Bronchi Contraction	pD2 = 6.99[14]	Human Isolated Bronchi	
Intracellular Ca <sup>2+</sup> Mobilization (NK2)	pEC50 = 8.6 ± 0.1[13]	CHO cells expressing human NK2 receptor	
Intracellular Ca <sup>2+</sup> Mobilization (NK1)	pEC50 = 7.3 ± 0.1[13]	CHO cells expressing human NK1 receptor	
Gly-Leu-Met-NH <sub>2</sub>	Vasodilation	Weak activity reported[6]	Dog Hind Limb
Guinea Pig Ileum Contraction	Inactive[6]	Guinea Pig Ileum	

## Signaling Pathways

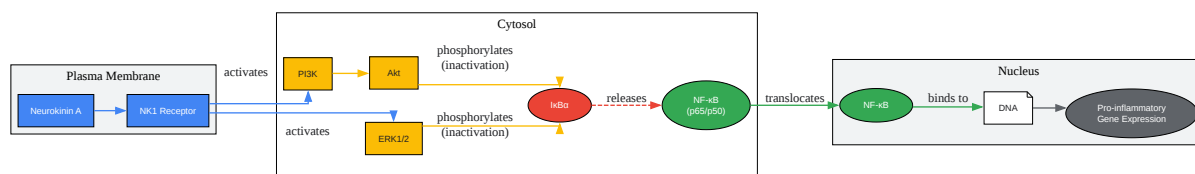
Activation of tachykinin receptors, including NK1 and NK2, by agonists like Neurokinin A, primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.[12]

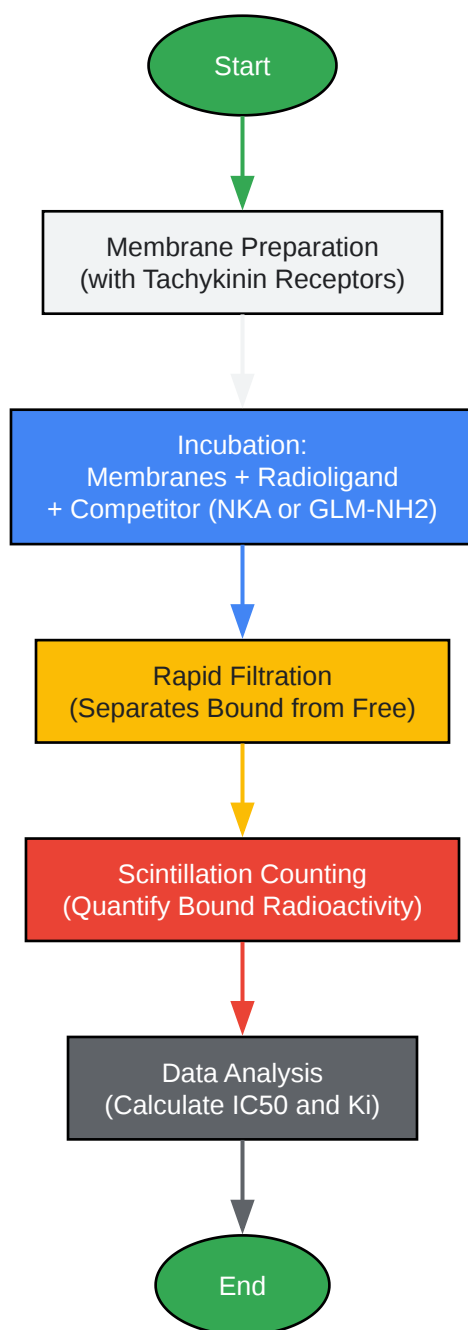
Furthermore, in certain cell types such as macrophages, Neurokinin A has been shown to activate the transcription factor NF-κB via the NK1 receptor. This activation is mediated through the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, leading to the expression of pro-inflammatory genes.



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**Caption:** General Tachykinin Receptor Signaling Pathway.





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